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molecular formula C13H20N2O2S B1582683 2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide CAS No. 70693-59-3

2-Amino-N-cyclohexyl-N-methylbenzenesulfonamide

Cat. No. B1582683
M. Wt: 268.38 g/mol
InChI Key: IPEHSCPRVOWQFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07253171B2

Procedure details

To a stirred solution of cyclohexylmethylamine (0.57 g, 5 mmol) in pyridine (8 ml) was added slowly at 0° C. 2-nitrobenzenesulfonyl chloride (1.10 g, 5 mmol) and the reaction mixture was allowed to warm to room temperature and stirred overnight. The pyridine was removed under reduced pressure and the crude mixture obtained was diluted with ethyl acetate and washed with hydrochloric acid solution (25 ml), water (25 ml), brine (25 ml) and dried over sodium sulphate. The solvent was removed under reduced pressure and the resulting crude oil (1.40 g) was dissolved in ethanol and hydrogenated in the presence of a catalytic amount of Raney-Ni®. The catalyst was removed by filtration through Celite® and the solvent was eliminated under reduced pressure to yield a yellow solid (0.80 g, 60%).
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Yield
60%

Identifiers

REACTION_CXSMILES
[CH:1]1(CN)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[N+:9]([C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[S:18](Cl)(=[O:20])=[O:19])([O-])=O.[N:22]1C=CC=C[CH:23]=1>C(OCC)(=O)C>[NH2:9][C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][C:13]=1[S:18]([N:22]([CH:1]1[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1)[CH3:23])(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
0.57 g
Type
reactant
Smiles
C1(CCCCC1)CN
Name
Quantity
8 mL
Type
reactant
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
1.1 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)S(=O)(=O)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The pyridine was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude mixture obtained
WASH
Type
WASH
Details
washed with hydrochloric acid solution (25 ml), water (25 ml), brine (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the resulting crude oil (1.40 g) was dissolved in ethanol and hydrogenated in the presence of a catalytic amount of Raney-Ni®
CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration through Celite®

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=CC=C1)S(=O)(=O)N(C)C1CCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 60%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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